1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE
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Overview
Description
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE is a chiral phosphine ligand known for its unique spirocyclic structure. This compound is of significant interest in the field of asymmetric synthesis due to its ability to induce high enantioselectivity in various catalytic reactions. The spirocyclic framework provides a rigid and well-defined chiral environment, making it an excellent candidate for use in asymmetric catalysis.
Preparation Methods
The synthesis of 1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE typically involves the hydrogenation of spiro[4.4]nonane-1,6-dione. This process can be carried out using both homogeneous and heterogeneous catalyst systems. For instance, using [Ru(S-BINAP)Cl2]2(NEt3) as a catalyst precursor in ethanol solvent has been shown to yield the cis,trans-spiro[4.4]nonane-1,6-diol product with high selectivity (97%) . The choice of solvent and hydrogenation agents significantly influences the stereoselectivity of the products.
Chemical Reactions Analysis
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the diphenylphosphino groups are replaced with other functional groups.
Common reagents used in these reactions include hydrogenation catalysts like [Ru(S-BINAP)Cl2]2(NEt3) and solvents such as ethanol. Major products formed from these reactions include spirocyclic diols and phosphine derivatives .
Scientific Research Applications
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantioselective compounds.
Biology: The compound’s chiral properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE exerts its effects is primarily through its role as a chiral ligand. The spirocyclic structure provides a rigid and well-defined chiral environment, which facilitates the formation of enantioselective products in catalytic reactions. The molecular targets and pathways involved include transition metal complexes, where the compound coordinates with the metal center to induce chirality in the resulting products .
Comparison with Similar Compounds
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE can be compared with other chiral phosphine ligands such as:
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Known for its effectiveness in asymmetric hydrogenation reactions.
2,2’-Bis(dicyclohexylphosphino)-6,6’-dimethyl-1,1’-biphenyl (BICEP): Used in various asymmetric transformations.
Spiro[4.4]nonane-1,6-diols: These compounds serve as precursors for other chiral ligands and have similar applications in asymmetric synthesis .
The uniqueness of this compound lies in its spirocyclic structure, which provides a more rigid and defined chiral environment compared to other ligands, leading to higher enantioselectivity in catalytic reactions.
Properties
CAS No. |
197159-86-7 |
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Molecular Formula |
C33H34O2P2 |
Molecular Weight |
524.57 |
Origin of Product |
United States |
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